
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone is a complex organic compound characterized by its unique structure, which includes multiple ether and amide groups. This compound contains a total of 69 bonds, including 33 non-hydrogen bonds, 4 multiple bonds, 4 double bonds, 4 secondary amide groups, and 5 ether groups .
Méthodes De Préparation
The synthesis of (11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone involves several steps, typically starting with the formation of the core cyclic structureThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone is unique due to its specific combination of ether and amide groups. Similar compounds include other cyclic ethers and amides, but the exact structure and functional groups can vary, leading to differences in their chemical properties and applications .
Propriétés
Numéro CAS |
263767-85-7 |
|---|---|
Formule moléculaire |
C20H36N4O9 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
(11S,24S)-11,24-dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetrazacycloheptacosane-9,12,23,26-tetrone |
InChI |
InChI=1S/C20H36N4O9/c1-15-19(27)21-3-5-29-7-8-30-6-4-22-20(28)16(2)24-18(26)14-33-12-10-31-9-11-32-13-17(25)23-15/h15-16H,3-14H2,1-2H3,(H,21,27)(H,22,28)(H,23,25)(H,24,26)/t15-,16-/m0/s1 |
Clé InChI |
LSIJXRJUOMASAO-HOTGVXAUSA-N |
SMILES isomérique |
C[C@H]1C(=O)NCCOCCOCCNC(=O)[C@@H](NC(=O)COCCOCCOCC(=O)N1)C |
SMILES canonique |
CC1C(=O)NCCOCCOCCNC(=O)C(NC(=O)COCCOCCOCC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


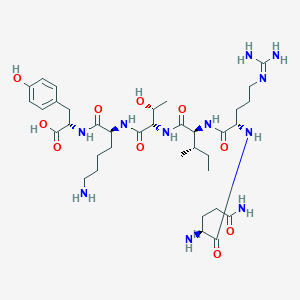
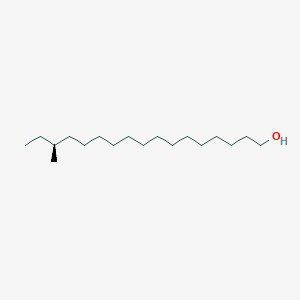
![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)
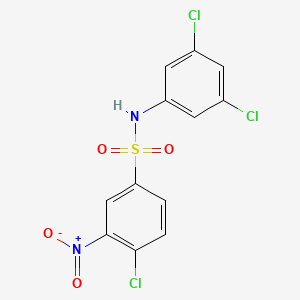


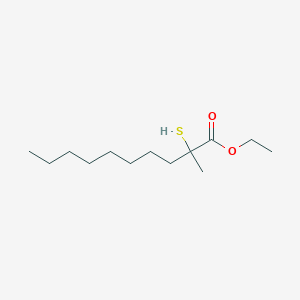
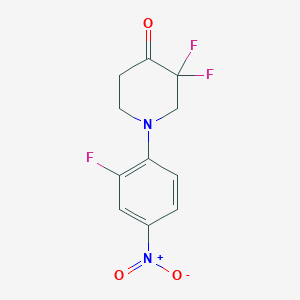
![1H-Indeno[1,2-b]pyridine-2,5-dione](/img/structure/B12584915.png)
![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)
![2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12584937.png)


![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
